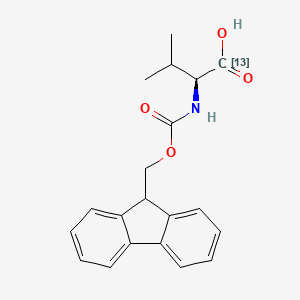

Fmoc-Val-OH-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl(113C)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1/i19+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNIYGNGCNXHTR-ZLHLYFPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583868 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286460-74-0 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(1-~13~C)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Properties of Fmoc-Val-OH-1-13C

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular formula and weight of the isotopically labeled amino acid derivative, Fmoc-Val-OH-1-13C. This compound is a variant of Fmoc-L-valine, where the carboxylic acid carbon is replaced with a Carbon-13 (¹³C) isotope. Such labeled compounds are invaluable in various research applications, including metabolic studies, protein structure analysis using NMR spectroscopy, and as internal standards in mass spectrometry-based quantification.

Molecular Identity

Fmoc-Val-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-valine, is a standard reagent used in solid-phase peptide synthesis.[1] The "-1-¹³C" designation specifies that the carbon atom at the C1 position (the carboxyl carbon) of the valine residue is a ¹³C isotope.

-

Isotopically Labeled Compound: Fmoc-Val-OH-1-¹³C

Data Presentation: Molecular Formula and Weight

The incorporation of a ¹³C isotope alters the molecular weight of the compound without changing its chemical formula. The table below summarizes these key quantitative data. The molecular weight of the labeled compound is calculated by taking the standard molecular weight of Fmoc-Val-OH, subtracting the standard atomic weight of carbon, and adding the atomic mass of the ¹³C isotope.

| Property | Fmoc-Val-OH (Unlabeled) | Fmoc-Val-OH-1-¹³C (Labeled) |

| Molecular Formula | C₂₀H₂₁NO₄[1][2][3] | C₂₀H₂₁NO₄ |

| Isotopic Formula | Not Applicable | [¹³C]C₁₉H₂₁NO₄ |

| Average Molecular Weight ( g/mol ) | 339.39[1][2][3][4][5] | 340.38 |

| Monoisotopic Mass (Da) | 339.1471 | 340.1504 |

Methodology for Molecular Weight Calculation

1. Average Molecular Weight Calculation:

The average molecular weight of Fmoc-Val-OH-1-¹³C is determined based on the weighted average of the atomic masses of its constituent elements, accounting for natural isotopic abundance for all atoms except for the specified ¹³C-labeled position.

-

Standard Atomic Weights Used:

-

Calculation:

-

MW (Fmoc-Val-OH) = (20 × 12.011) + (21 × 1.008) + (1 × 14.007) + (4 × 15.999) = 339.39 g/mol

-

MW (Fmoc-Val-OH-1-¹³C) = MW (Fmoc-Val-OH) - AW (C) + AW (¹³C)

-

MW (Fmoc-Val-OH-1-¹³C) = 339.39 - 12.011 + 13.00335 ≈ 340.38 g/mol

-

2. Monoisotopic Mass Calculation:

The monoisotopic mass is calculated using the mass of the most abundant isotope for each element, with the exception of the labeled position.

-

Isotopic Masses Used:

-

Calculation:

-

MM (Fmoc-Val-OH) = (20 × 12.00000) + (21 × 1.00783) + (1 × 14.00307) + (4 × 15.99491) ≈ 339.1471 Da

-

MM (Fmoc-Val-OH-1-¹³C) = (19 × 12.00000) + (1 × 13.00335) + (21 × 1.00783) + (1 × 14.00307) + (4 × 15.99491) ≈ 340.1504 Da

-

Visualization of Isotopic Labeling

The following diagram illustrates the relationship between the standard Fmoc-Val-OH and its ¹³C-labeled derivative, highlighting the specific isotopic substitution.

References

- 1. Fmoc-Val-OH = 98.0 HPLC 68858-20-8 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. Fmoc-L-Val-OH | Matrix Innovation [matrix-innovation.com]

- 4. peptide.com [peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Carbon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 10. Nitrogen - Wikipedia [en.wikipedia.org]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. Carbon-13 - Wikipedia [en.wikipedia.org]

- 15. Carbon-13 | C | CID 175670880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Carbon-12 - Wikipedia [en.wikipedia.org]

- 17. grokipedia.com [grokipedia.com]

- 18. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 19. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 20. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 21. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 22. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 23. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

Fmoc-Val-OH-1-13C: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-Val-OH-1-13C, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the chemical stability of this isotopically labeled amino acid derivative is paramount for ensuring the integrity of synthetic peptides used in research and drug development.

Core Principles of this compound Stability

This compound, an N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected L-valine with a carbon-13 isotope at the carboxyl position, shares its fundamental stability profile with the non-labeled Fmoc-Val-OH. The stability is primarily dictated by the Fmoc protecting group, which is known for its lability under basic conditions and stability in acidic environments. This characteristic is the cornerstone of the Fmoc/tBu strategy in SPPS.

The Fmoc group is susceptible to cleavage by bases, most commonly secondary amines like piperidine, which proceeds via a β-elimination mechanism. Conversely, it is robust against acidic reagents such as trifluoroacetic acid (TFA), which are used for the cleavage of side-chain protecting groups. The valine side chain, being a simple isopropyl group, is chemically inert under standard peptide synthesis conditions. The 1-¹³C isotopic label does not significantly alter the chemical stability of the molecule.

Factors that can influence the stability of this compound include:

-

pH: Highly susceptible to degradation in basic conditions.

-

Temperature: Elevated temperatures can accelerate degradation.

-

Moisture: The presence of water can facilitate hydrolysis, particularly

Troubleshooting & Optimization

Technical Support Center: Fmoc Deprotection of Sterically Hindered Valine

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the Nα-Fmoc deprotection of sterically hindered amino acids, particularly valine, during solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you diagnose and resolve common issues in your experiments.

Troubleshooting Guide & FAQs

Q1: What are the primary reasons for incomplete Fmoc deprotection of valine residues?

Incomplete Fmoc deprotection of valine and other β-branched amino acids like isoleucine is primarily due to two factors:

-

Steric Hindrance: The bulky side chain of valine can physically obstruct the approach of the deprotection base (e.g., piperidine) to the acidic proton on the fluorenyl group. This slows down the deprotection reaction, often leading to incomplete removal of the Fmoc group within standard reaction times.

-

Peptide Aggregation: Peptides containing hydrophobic residues like valine have a tendency to aggregate and form stable secondary structures, such as β-sheets, on the solid support. This aggregation can render the N-terminal Fmoc group inaccessible to the deprotection reagent, resulting in failed deprotection for a portion of the peptide chains.

Q2: How can I detect incomplete Fmoc deprotection?

Several analytical techniques can be used to identify incomplete Fmoc deprotection:

-

Kaiser Test: This is a rapid colorimetric test to detect free primary amines. A negative result (yellow beads) after the deprotection step indicates that the Fmoc group is still present. However, this test is not reliable for N-terminal proline residues.

-

High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide after cleavage from the resin is a primary method for assessing purity. Incomplete deprotection will result in the appearance of a peak corresponding to the Fmoc-protected peptide.

-

Mass Spectrometry (MS): Mass spectrometry can identify the presence of the incompletely deprotected species, which will have a mass increase of 222.2 Da corresponding to the Fmoc group.

-

UV-Vis Spectroscopy: The progress of the Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct released into the deprotection solution at approximately 301 nm. A slow or incomplete reaction will result in a delayed or lower plateau of the absorbance curve.

Q3: My Kaiser test is yellow after deprotection of a valine residue. What should I do?

A yellow Kaiser test indicates the presence of an N-terminal Fmoc group and thus, incomplete deprotection. Here is a logical workflow to address this issue:

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Q4: What are the recommended modifications to the standard piperidine deprotection protocol for valine?

For moderately hindered valine residues, optimizing the standard piperidine-based deprotection protocol may be sufficient.

| Parameter | Standard Protocol | Recommended Modification | Rationale |

| Deprotection Time | 2 x 10 min | 2 x 20-30 min | Allows more time for the base to access the sterically hindered Fmoc group. |

| Temperature | Room Temperature | Increase to 30-40°C | Increases the reaction rate. Use with caution to avoid side reactions. |

| Solvent | DMF | Use NMP or add chaotropic agents (e.g., 1 M HOBt) | N-Methyl-2-pyrrolidone (NMP) can be better at disrupting secondary structures. Chaotropic agents help to break up peptide aggregation on the resin. |

Q5: When should I consider using a stronger base like DBU?

For highly hindered valine residues where extended piperidine treatment is ineffective, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more efficient.[1] DBU offers much faster deprotection kinetics than piperidine.

Q6: Are there any side reactions associated with DBU?

Yes, DBU is a very strong base and can promote side reactions such as aspartimide formation if Asp residues are present in the peptide sequence.[1] It is also non-nucleophilic and does not scavenge the dibenzofulvene (DBF) byproduct, so a small amount of a nucleophile like piperidine should be added to trap the DBF.[2]

Quantitative Data

The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction time.

Table 1: Comparison of Deprotection Reagents for Sterically Hindered Amino Acids

| Deprotection Reagent | Recommended Concentration | Key Advantages | Important Considerations |

| Piperidine | 20% in DMF | Standard, well-established. | May be slow for hindered residues. |

| DBU | 2% in DMF | Much faster deprotection kinetics than piperidine.[1] | Non-nucleophilic, requires a DBF scavenger (e.g., 2% piperidine). Can promote aspartimide formation.[1][2] |

| Piperazine | 5% (w/v) in DMF | Safer alternative to piperidine. | May require longer reaction times than piperidine for comparable efficiency.[1] |

| DBU/Piperazine Cocktail | 2% DBU / 5% Piperazine in DMF | Combines the fast kinetics of DBU with the DBF scavenging ability of piperazine, leading to rapid and clean deprotection.[1] | Highly effective for "difficult" sequences.[1] |

Table 2: Kinetics of Fmoc-Val-OH Deprotection with Piperidine in DMF

| Piperidine Concentration | 1 min | 3 min | 5 min |

| 1% (v/v) | - | 33.4% | 49.6% |

| 2% (v/v) | 12.9% | 63.3% | 87.9% |

| 5% (v/v) | - | >99% | >99% |

| 20% (v/v) | - | >99% | >99% |

Data adapted from a study on the kinetics of Fmoc-Val-OH deprotection.

Experimental Protocols

Protocol 1: Extended Piperidine Deprotection

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the solvent.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture at room temperature for 30 minutes.

-

Drain the solution.

-

Repeat steps 3-5.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

Protocol 2: DBU/Piperidine Deprotection

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the solvent.

-

Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF.

-

Add the DBU/piperidine solution to the resin.

-

Agitate the mixture at room temperature for 2 x 5-10 minutes.

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5 x 1 min).

Protocol 3: DBU/Piperazine Deprotection

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the solvent.

-

Prepare a deprotection solution of 2% DBU and 5% piperazine in DMF.[1]

-

Add the DBU/piperazine solution to the resin.

-

Agitate the mixture at room temperature for 2 x 2-5 minutes.[1]

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5 x 1 min).

Protocol 4: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

Caption: Workflow for monitoring Fmoc deprotection via UV-Vis.

-

Set the UV detector of your peptide synthesizer or a flow-through spectrophotometer to a wavelength of approximately 301 nm.

-

During the Fmoc deprotection step, continuously flow the effluent from the reaction vessel through the UV detector.

-

Record the UV absorbance over time. The absorbance will increase as the DBF-piperidine adduct is formed and will plateau when the reaction is complete.

-

Completion of the reaction is indicated by the return of the absorbance to the baseline. If the absorbance does not return to baseline, it may indicate incomplete deprotection.

Protocol 5: Kaiser Test (Qualitative)

-

Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

-

Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.

-

Add 2-3 drops of each of the following solutions:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

-

-

Heat the test tube at 100-110°C for 5 minutes.

-

Observe the color of the beads and the solution.

-

Positive (Blue/Purple): Free primary amines are present; deprotection is complete.

-

Negative (Yellow/Colorless): No free primary amines; deprotection is incomplete.

-

References

Technical Support Center: Purity Analysis of Fmoc-Val-OH-1-13C by HPLC

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis of Fmoc-Val-OH-1-13C using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound typically has a chemical purity of ≥98% as determined by HPLC.[1][2] The isotopic purity for the 13C label is generally around 99 atom %.[1] For peptide synthesis, it is crucial to use high-purity reagents to ensure the quality of the final peptide product.[3][4]

Q2: What are the common impurities found in Fmoc-Val-OH?

A2: Common impurities can include free L-valine, the Fmoc-Val-Val-OH dipeptide, and β-alanine-related impurities.[5][6] These impurities can arise during the synthesis and storage of the Fmoc-amino acid.[4][5] Using high-purity starting materials is essential as these impurities can lead to the formation of deletion or insertion sequences in the final peptide.[5][7]

Q3: What type of HPLC column is recommended for the purity analysis of this compound?

A3: A reversed-phase (RP) C18 column is the most common choice for the analysis of Fmoc-protected amino acids. These columns provide good retention and separation of the hydrophobic Fmoc-Val-OH from its potential impurities.

Q4: Which mobile phases are typically used for this analysis?

A4: A gradient elution using a mixture of an aqueous buffer (often with an acid additive like trifluoroacetic acid - TFA) and an organic solvent such as acetonitrile (ACN) is standard.[3] A typical mobile phase system would be:

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

Q5: How should I prepare the this compound sample for HPLC analysis?

A5: The sample should be dissolved in a suitable solvent, such as a mixture of the mobile phase (e.g., 50:50 water:acetonitrile) or dimethylformamide (DMF). It is important to ensure the sample is fully dissolved before injection to avoid clogging the HPLC system.

Experimental Protocol: HPLC Purity Analysis of this compound

This protocol outlines a standard method for determining the purity of this compound.

1. Materials and Reagents:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA), HPLC grade

-

Volumetric flasks and pipettes

-

HPLC vials with septa

-

0.22 µm or 0.45 µm syringe filters

2. Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Sonicator

3. Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade water.

-

Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile.

-

Degas both mobile phases using a sonicator or an inline degasser.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Set up the HPLC system with the parameters outlined in the table below.

-

Equilibrate the column with the initial mobile phase composition for at least 10-15 minutes or until a stable baseline is achieved.

-

Inject the prepared sample (typically 5-10 µL).

-

Run the gradient program and acquire the data.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Data Presentation

Table 1: Typical HPLC Parameters

| Parameter | Recommended Value |

| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C - 40°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 5 - 10 µL |

Table 2: Common Impurities and Their Potential Sources

| Impurity | Potential Source |

| Fmoc-Val-Val-OH (Dipeptide) | Incomplete reaction or side reactions during the synthesis of Fmoc-Val-OH.[5] |

| Free L-Valine | Degradation of Fmoc-Val-OH due to improper storage or handling (exposure to basic conditions).[5] |

| Fmoc-ß-Ala-OH | Impurity originating from the Fmoc-OSu reagent used in synthesis.[6] |

| Dibenzylfulvene (DBF) | A byproduct of Fmoc group removal, indicating sample degradation.[8] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Peaks or Very Small Peaks | - Injection issue (e.g., blocked needle).- Detector lamp is off or has low energy. | - Flush and clean the injection needle.[9]- Check detector lamp status and replace if necessary.[9] |

| Peak Tailing | - Column contamination.- Sample overload. | - Flush the column with a strong solvent.- Reduce the injection volume or sample concentration.[9] |

| Peak Splitting or Double Peaks | - Contamination at the column inlet.- Sample solvent is too strong. | - Replace the guard column or backflush the analytical column.[10]- Dilute the sample in the initial mobile phase. |

| Shifting Retention Times | - Inconsistent mobile phase composition.- Poor column temperature control.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.[9]- Use a column oven for stable temperature control.[9][11]- Replace the column if it has reached the end of its lifespan.[10] |

| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the system. | - Degas the mobile phase and purge the system.[9]- Use fresh, high-purity solvents and flush the detector cell.[9]- Check for loose fittings and tighten them.[9] |

Visualizations

Caption: Workflow for HPLC purity analysis of this compound.

Caption: Decision tree for troubleshooting common HPLC issues.

References

- 1. This compound 99 atom % 13C, 98% (CP) | 286460-74-0 [sigmaaldrich.com]

- 2. Fmoc- D -Val-OH = 98.0 HPLC 84624-17-9 [sigmaaldrich.com]

- 3. phenomenex.com [phenomenex.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 6. researchgate.net [researchgate.net]

- 7. ajpamc.com [ajpamc.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Troubleshooting Guide [scioninstruments.com]

- 10. HPLC Troubleshooting | Thermo Fisher Scientific - ID [thermofisher.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Support Center: Managing Metabolic Scrambling of 13C Labeled Amino Acids

Welcome to the technical support center for managing metabolic scrambling of 13C labeled amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to 13C labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem in 13C labeling experiments?

A1: Isotopic scrambling refers to the randomization of 13C atoms within a molecule, leading to labeling patterns that deviate from those expected based on known metabolic pathways.[1] This phenomenon is a significant issue in 13C Metabolic Flux Analysis (13C-MFA), a technique that relies on the precise tracking of labeled carbon atoms to calculate the rates (fluxes) of metabolic reactions.[1][2] When scrambling occurs, the measured mass isotopomer distributions do not accurately reflect the activity of the primary metabolic pathways of interest, which can result in incorrect flux calculations.[1]

Q2: What are the primary causes of isotopic scrambling?

A2: Isotopic scrambling can originate from several biochemical processes within the cell:

-

Reversible Reactions: High rates of reversible enzymatic reactions can redistribute 13C atoms within a molecule and among connected metabolite pools.[1]

-

Metabolic Branch Points and Convergences: Pathways where metabolites can be synthesized from multiple sources or can enter various downstream pathways can contribute to the scrambling of isotopic labels.[1]

-

Futile Cycles: The simultaneous operation of two opposing metabolic pathways can lead to continuous cycling of metabolites and randomization of 13C labels.[1]

-

Background CO2 Fixation: The incorporation of unlabeled CO2 from the atmosphere or bicarbonate in the culture medium into metabolic intermediates can dilute the 13C enrichment and alter labeling patterns.[1]

Q3: How can I determine if my experiment has reached an isotopic steady state?

A3: Reaching an isotopic steady state, where the 13C enrichment in metabolites remains stable over time, is critical for many 13C-MFA studies.[1] To ascertain if your experiment has achieved this state, you should perform a time-course experiment. This involves collecting samples at multiple time points after introducing the 13C-labeled substrate and measuring the mass isotopomer distribution of key metabolites.[1][3] Isotopic steady state is reached when the labeling patterns of these metabolites no longer show significant changes over time.[1] For systems that label slowly, achieving a true isotopic steady state may be impractical. In such cases, an alternative approach called isotopically nonstationary MFA (INST-MFA) is more suitable.[1][4]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your 13C labeling experiments.

Problem 1: Unexpectedly Low 13C Incorporation in Downstream Metabolites

Possible Causes & Troubleshooting Steps:

| Possible Cause | Troubleshooting Steps |

| Slow Substrate Uptake or Metabolism | Verify Substrate Uptake: Measure the concentration of the labeled substrate in the medium over time to confirm consumption.[1] Check Cell Viability and Health: Ensure cells are healthy and metabolically active, as poor cell health can reduce metabolic activity.[1] Optimize Substrate Concentration: The concentration of the labeled substrate may be too low. Consider increasing the concentration, but be mindful of potential toxicity.[1] |

| Dilution by Unlabeled Sources | Identify and Minimize Unlabeled Sources: Analyze the medium for unlabeled sources of the same metabolite. Ensure all essential nutrients are accounted for in the labeling strategy. |

| Incorrect Sampling Time | Perform a Time-Course Experiment: Collect samples at various time points to track the incorporation of the label over time. This will help identify the optimal labeling duration.[1] |

Problem 2: Complex and "Scrambled" Labeling Patterns in TCA Cycle Intermediates

Possible Causes & Troubleshooting Steps:

| Possible Cause | Troubleshooting Steps |

| High Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) Activity | Tracer Selection: Use specific tracers to differentiate pathways. For example, 1-13C1-pyruvate can be used to assess the contribution of pyruvate to the TCA cycle via pyruvate carboxylase, as the labeled carbon is lost in the PDH reaction.[3] Model Fitting: Utilize 13C-MFA software to estimate the relative fluxes through PDH and PC.[1] |

| Reversible Reactions in the TCA Cycle | Isotopically Nonstationary MFA (INST-MFA): For systems with slow labeling or significant reversible reactions, INST-MFA can be used to analyze transient labeling patterns to determine fluxes with greater precision.[4] |

| Symmetry of Fumarate and Succinate | Computational Correction: Metabolic flux analysis software can account for the scrambling that occurs due to the rotational symmetry of molecules like fumarate and succinate.[5] |

Problem 3: Inconsistent Results Between Biological Replicates

Possible Causes & Troubleshooting Steps:

| Possible Cause | Troubleshooting Steps |

| Inconsistent Cell Culture Conditions | Standardize Culture Protocol: Ensure consistent cell density, growth phase, and media composition across all replicates. |

| Variable Quenching and Extraction Efficiency | Standardize Quenching Time: Minimize and standardize the time from sample collection to quenching to halt metabolic activity consistently.[1] Test Different Extraction Solvents: Optimize the extraction solvent (e.g., methanol, ethanol, chloroform/methanol mixtures) for the metabolites of interest to ensure complete and consistent extraction.[1] |

| Analytical Variability | Use Internal Standards: Incorporate internal standards during sample preparation to control for variability in sample handling and instrument response. |

Experimental Protocols

Protocol 1: Quenching and Metabolite Extraction

This protocol is a general guideline for quenching metabolism and extracting metabolites from cultured cells.

Materials:

-

Quenching solution (e.g., 60% methanol, pre-chilled to -20°C)

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -20°C)

-

Phosphate-buffered saline (PBS), ice-cold

-

Centrifuge pre-cooled to 4°C

-

Liquid nitrogen

Procedure:

-

Aspirate the culture medium from the cell culture plate.

-

Wash the cells twice with ice-cold PBS to remove any remaining medium.

-

Instantly quench metabolic activity by adding a sufficient volume of pre-chilled quenching solution to cover the cell monolayer.

-

Immediately place the plate on a bed of dry ice or in a freezer at -80°C to freeze the cells.

-

Scrape the frozen cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.

-

Centrifuge the cell suspension at a low temperature (e.g., 4°C) to pellet the cells.

-

Discard the supernatant and resuspend the cell pellet in the pre-chilled extraction solvent.

-

Vortex the mixture vigorously for 1 minute to ensure thorough extraction.

-

Centrifuge at high speed at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites for analysis.

Protocol 2: Time-Course Experiment to Determine Isotopic Steady State

Procedure:

-

Culture cells under the desired experimental conditions.

-

At time zero (t=0), replace the existing culture medium with a medium containing the 13C-labeled substrate.

-

Collect cell samples at multiple time points after the introduction of the labeled substrate (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The exact time points should be chosen based on the expected metabolic rates of the system under investigation.[1]

-

For each time point, perform quenching and metabolite extraction as described in Protocol 1.

-

Analyze the mass isotopomer distribution of key intracellular metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Plot the fractional abundance of each mass isotopomer for the selected metabolites against time.

-

Isotopic steady state is considered to be reached when the mass isotopomer distributions no longer change significantly over time.[1]

Visualizations

Caption: Experimental workflow for 13C Metabolic Flux Analysis.

Caption: Primary causes of isotopic scrambling in 13C labeling.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to Fmoc-Val-OH-1-13C and Unlabeled Fmoc-Val-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the choice of amino acid derivatives is paramount to achieving high-purity peptides for research, therapeutic, and diagnostic applications. While chemically identical in reactivity, the selection between a stable isotope-labeled amino acid, such as Fmoc-Val-OH-1-13C, and its unlabeled counterpart, Fmoc-Val-OH, is dictated by the intended downstream application of the synthesized peptide. This guide provides an objective comparison of these two reagents, supported by established chemical principles and standard experimental protocols, to aid researchers in making informed decisions for their peptide synthesis workflows.

Core Chemical and Physical Properties

From a synthetic chemistry perspective, the performance of this compound and unlabeled Fmoc-Val-OH in solid-phase peptide synthesis (SPPS) is expected to be virtually identical. The single neutron difference in the carbon-13 isotope at the carboxyl position does not significantly alter the steric hindrance, nucleophilicity of the amino group, or the reactivity of the carboxyl group during activation and coupling. Similarly, the rate of Fmoc deprotection is not affected by this isotopic substitution. The primary distinction lies in the mass of the resulting peptide, a critical feature for analytical applications.

| Property | Fmoc-Val-OH | This compound |

| Molecular Formula | C20H21NO4 | C19(13C)H21NO4 |

| Molecular Weight | ~339.39 g/mol [1][2][3][4][5] | ~340.38 g/mol [6][7] |

| Isotopic Enrichment | Natural Abundance | Typically >99% 13C |

| Primary Application | General peptide synthesis | Peptide synthesis for quantitative proteomics, NMR studies, and as mass spectrometry standards[7] |

Performance in Peptide Synthesis: A Comparative Overview

While direct, quantitative head-to-head comparisons of coupling efficiency and deprotection rates are not extensively published, the principles of chemical kinetics suggest negligible differences between the labeled and unlabeled forms. The success of the synthesis is predominantly influenced by factors such as the chosen resin, coupling reagents, solvent quality, and the peptide sequence itself, rather than the isotopic nature of a single atom in an amino acid.

Coupling Efficiency: The activation of the carboxylic acid and its subsequent reaction with the free amine of the growing peptide chain are governed by the electronic and steric environment of the reacting functional groups. A ¹³C atom at the carboxyl position does not alter these factors in a meaningful way. Therefore, the coupling efficiency of Fmoc-Val-OH-1-¹³C is expected to be identical to that of unlabeled Fmoc-Val-OH under the same reaction conditions.

Fmoc Deprotection: The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-catalyzed elimination reaction. The stability of the Fmoc group and the rate of its removal are dependent on the basicity of the deprotection solution (typically piperidine in DMF) and are not influenced by the isotopic composition of the amino acid's carboxyl carbon.

Purification: The purification of peptides containing Fmoc-Val-OH-1-¹³C versus those with unlabeled Fmoc-Val-OH is also indistinguishable by standard methods like reverse-phase high-performance liquid chromatography (RP-HPLC). Both peptides will have nearly identical retention times as their polarity and hydrophobicity are unaffected by the isotopic label.[8] The key difference emerges during analysis, where the mass difference is readily detected by mass spectrometry.

Key Applications Driving the Choice of Labeled vs. Unlabeled Fmoc-Val-OH

The decision to use Fmoc-Val-OH-1-¹³C is almost exclusively driven by the need for a mass-differentiated peptide for specific analytical purposes.

-

Quantitative Proteomics: Stable isotope-labeled peptides are widely used as internal standards in mass spectrometry-based quantitative proteomics.[5] By spiking a complex biological sample with a known quantity of a heavy-isotope labeled synthetic peptide, the absolute or relative quantity of the corresponding native peptide can be accurately determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The incorporation of ¹³C-labeled amino acids into peptides and proteins is a powerful technique for structural biology.[7] The ¹³C nucleus is NMR-active, and its presence allows for a variety of NMR experiments that can elucidate the three-dimensional structure and dynamics of the molecule.

-

Metabolic Labeling and Flux Analysis: In metabolic studies, ¹³C-labeled amino acids can be used to trace the metabolic fate of the amino acid within cells or organisms.[]

Unlabeled Fmoc-Val-OH is the standard choice for all other peptide synthesis applications where mass differentiation is not required, such as in the development of peptide-based therapeutics, vaccines, and diagnostic reagents.

Experimental Protocols

A standard manual Fmoc solid-phase peptide synthesis (SPPS) protocol is applicable for both Fmoc-Val-OH and Fmoc-Val-OH-1-¹³C.

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

-

Resin Swelling: The solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) is swelled in an appropriate solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[10]

-

Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating the resin with a solution of 20% piperidine in DMF for a specified time (e.g., two treatments of 10 minutes each).[11]

-

Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc-dibenzofulvene adduct.

-

Amino Acid Coupling:

-

The Fmoc-amino acid (either unlabeled or ¹³C-labeled) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM).

-

The activated amino acid solution is added to the resin.

-

The coupling reaction is allowed to proceed for a set time (typically 1-2 hours) at room temperature with agitation.[11]

-

-

Washing: The resin is washed extensively with DMF to remove any unreacted reagents and byproducts.

-

Repeat Cycle: The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, the terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.[11][12]

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified, typically by RP-HPLC.

Visualizing the Workflow

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Caption: Divergent analytical applications of labeled vs. unlabeled peptides.

Conclusion

References

- 1. shoko-sc.co.jp [shoko-sc.co.jp]

- 2. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 8. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

Validating 13C Incorporation in Peptides: A Comparative Guide to Mass Spectrometry Techniques

For researchers, scientists, and drug development professionals, accurately determining the incorporation of 13C-labeled amino acids into peptides is crucial for a wide range of applications, from metabolic flux analysis to pharmacokinetic studies. Mass spectrometry stands as the gold standard for this validation, offering high sensitivity and specificity. This guide provides a comparative overview of mass spectrometry-based methods, supported by experimental data and detailed protocols, to aid in selecting the most appropriate strategy for your research needs.

Stable isotope labeling, particularly with 13C, is a powerful tool in proteomics and drug development. It allows for the precise quantification of protein synthesis, turnover, and the fate of therapeutic peptides.[1][2][3] Verifying the extent of 13C incorporation is a critical quality control step, ensuring the reliability of experimental results. Mass spectrometry, with its ability to precisely measure mass differences, provides an unambiguous method for confirming and quantifying the incorporation of 13C isotopes into peptides.[4]

Comparison of Mass Spectrometry-Based Methods

Several mass spectrometry techniques can be employed to validate 13C incorporation. The choice of method depends on factors such as the required level of detail, sample complexity, and available instrumentation. High-resolution mass spectrometers, such as Orbitrap and Q-TOF systems, are particularly well-suited for this purpose due to their ability to resolve the isotopic clusters of labeled and unlabeled peptides.[4][5][6]

| Method | Principle | Advantages | Limitations | Typical Application |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Peptides are separated by liquid chromatography and then ionized and analyzed by a mass spectrometer. MS1 scans detect the mass-shifted labeled peptides, while MS2 scans provide sequence information for identification.[4] | High sensitivity and specificity.[4] Provides both quantitative and qualitative (sequence) information. Suitable for complex mixtures. | Requires more extensive sample preparation and data analysis. | Quantitative proteomics, protein turnover studies, pharmacokinetic analysis of peptide drugs.[1][7] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Often used for analyzing the 13C enrichment in protein-hydrolyzed amino acids rather than intact peptides.[5][6][8] | Provides accurate quantification of labeling in individual amino acids. | Indirect method for peptide incorporation. Amino acid degradation can occur during sample processing.[5][6][8] | Metabolic flux analysis, studies of amino acid metabolism. |

| Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS | Peptides are co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio. | High throughput and relatively simple sample preparation. | May have lower resolution and accuracy compared to LC-MS/MS. Can be challenging to quantify complex mixtures. | Rapid screening of labeling efficiency, quality control of synthetic labeled peptides. |

Experimental Workflow and Protocols

The general workflow for validating 13C incorporation in peptides by mass spectrometry involves protein/peptide isolation, enzymatic digestion (if starting from proteins), mass spectrometry analysis, and data analysis.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol provides a typical procedure for the analysis of 13C-labeled peptides derived from a protein sample.

1. Protein Digestion:

-

Proteins are denatured, reduced, and alkylated to facilitate enzymatic digestion.

-

A protease, most commonly trypsin, is added to digest the protein into smaller peptides.[5]

2. LC-MS/MS Analysis:

-

The resulting peptide mixture is analyzed using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.[4]

-

Chromatography: Peptides are separated on a C18 reverse-phase column using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of formic acid.[5]

-

Mass Spectrometry: The mass spectrometer acquires MS1 spectra to detect the mass-shifted labeled peptides and MS2 spectra for peptide sequencing and identification.[4] The mass error tolerance for precursor ions is typically set to a low ppm value (e.g., 15 ppm) for high accuracy.[5][6]

3. Data Analysis:

-

The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer, Skyline).[4]

-

The MS/MS data is searched against a protein sequence database to identify the peptides.

-

The incorporation efficiency is calculated by comparing the peak intensities of the labeled and unlabeled peptide isotopologues.[4] The mass spectrum of a peptide containing incorporated 13C will show a characteristic isotopic cluster shifted by +n Da, where 'n' is the number of incorporated 13C atoms, compared to the unlabeled peptide.[4]

Alternative Verification Methods

While mass spectrometry is the preferred method, other techniques can also provide evidence of 13C incorporation.

| Method | Principle | Advantages | Limitations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the 13C nuclei directly, providing information about the specific location of the label within the peptide.[1][4] | Provides precise positional information of the label.[4] | Lower sensitivity compared to mass spectrometry. Requires larger amounts of sample. |

| Autoradiography (for 14C) | If a radioactive isotope like 14C is used instead of the stable 13C, its incorporation can be detected by autoradiography after separating proteins by gel electrophoresis.[4] | Relatively simple and inexpensive. | Provides semi-quantitative data. Requires handling of radioactive materials. |

Decision Pathway for Method Selection

The choice of the analytical method should be guided by the specific research question and available resources.

References

- 1. jpt.com [jpt.com]

- 2. lifetein.com [lifetein.com]

- 3. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of NMR Chemical Shifts: Labeled vs. Unlabeled Valine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) chemical shifts of isotopically labeled and unlabeled valine. The inclusion of experimental data, detailed protocols, and visual diagrams aims to support researchers in the fields of structural biology, metabolomics, and drug development in their experimental design and data interpretation.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for unlabeled L-valine in D₂O. It is important to note that chemical shifts can vary slightly depending on the solvent, pH, temperature, and instrument calibration. For isotopically labeled valine, the chemical shifts are generally very similar to their unlabeled counterparts. The primary difference lies in the ability to directly observe the labeled nucleus (e.g., ¹³C or ¹⁵N) and its couplings, which is essential for many advanced NMR experiments. For instance, in ¹³C-labeled valine, the carbon signals will be significantly more intense than the natural abundance spectrum, and ¹³C-¹³C couplings can be observed.

| Atom | Unlabeled L-Valine ¹H Chemical Shift (ppm) | Unlabeled L-Valine ¹³C Chemical Shift (ppm) | Notes on Labeled Valine |

| Cα | - | ~63.1 | In uniformly ¹³C labeled valine, this signal is readily observed and can be used for backbone assignments in proteins. |

| Hα | ~3.6 | - | The chemical shift is similar in labeled and unlabeled valine. |

| Cβ | - | ~31.8 | Labeling this position is useful for studying side-chain conformations. |

| Hβ | ~2.3 | - | The chemical shift is similar in labeled and unlabeled valine. |

| Cγ1/Cγ2 | - | ~20.7 / ~19.4 | Specific labeling of the prochiral methyl groups is a common strategy to resolve ambiguity in NOESY spectra of large proteins. |

| Hγ1/Hγ2 | ~1.0 | - | The chemical shifts of the two methyl groups are distinct and can be assigned using stereospecific labeling. |

| C' (Carbonyl) | - | ~177.1 | The carbonyl carbon is often ¹³C labeled for use in specific triple-resonance NMR experiments for protein backbone assignment. |

Chemical shift values are approximate and collated from various sources. Exact values can vary based on experimental conditions.

Experimental Protocols

A standard protocol for acquiring NMR spectra of an amino acid like valine is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and experimental goals.

Objective: To acquire ¹H and ¹³C NMR spectra of L-valine.

Materials:

-

L-Valine (unlabeled or isotopically labeled)

-

Deuterium oxide (D₂O, 99.9%)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of L-valine.

-

Dissolve the valine in ~0.5 mL of D₂O in a clean vial.

-

Vortex the solution until the valine is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H Spectrum Acquisition:

-

Set up a standard 1D proton experiment.

-

Key parameters to set include:

-

Spectral width: ~12 ppm

-

Number of scans: 8-16 (can be adjusted based on sample concentration)

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time: ~2-3 seconds

-

-

Acquire the spectrum.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to an internal standard (e.g., DSS) or the residual solvent peak.

-

-

¹³C Spectrum Acquisition:

-

Set up a 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Key parameters to set include:

-

Spectral width: ~200 ppm

-

Number of scans: 1024 or higher (due to the low natural abundance of ¹³C if using unlabeled valine)

-

Relaxation delay (d1): 2 seconds

-

-

Acquire the spectrum.

-

Process the data similarly to the ¹H spectrum.

-

For Labeled Valine:

-

For uniformly ¹³C labeled valine, the number of scans for the ¹³C spectrum can be significantly reduced due to the high isotopic abundance.

-

Advanced multi-dimensional experiments (e.g., HSQC, TOCSY, NOESY) can be performed to correlate different nuclei and are standard for studying labeled molecules, especially in the context of larger biomolecules like proteins.[]

Mandatory Visualizations

Below are diagrams created using the DOT language to illustrate key concepts.

Caption: Experimental workflow for NMR analysis of valine.

Caption: The catabolic pathway of valine.[2]

References

Beyond ¹³C: A Comparative Guide to Alternative Isotopic Labeling of Peptides

For researchers, scientists, and drug development professionals seeking to expand their analytical toolkit, this guide provides an objective comparison of alternative isotopic labeling methods for peptides beyond the conventional use of Carbon-13 (¹³C). This document delves into the principles, applications, and comparative performance of key alternative isotopes—Nitrogen-15 (¹⁵N), Oxygen-18 (¹⁸O), and Deuterium (²H)—as well as the widely used metabolic labeling technique, Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

The selection of an appropriate isotopic label is critical for the accuracy and sensitivity of quantitative proteomics, structural biology studies, and pharmacokinetic analyses. While ¹³C labeling is a robust and widely adopted method, alternative isotopes offer unique advantages in specific experimental contexts. This guide presents quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable labeling strategy for your research needs.

Comparison of Isotopic Labeling Methods

The following table summarizes the key characteristics and applications of ¹⁵N, ¹⁸O, and ²H labeling, alongside the metabolic labeling approach of SILAC, providing a direct comparison with the established ¹³C method.

| Labeling Method | Principle | Typical Application(s) | Advantages | Disadvantages | Typical Mass Shift |

| ¹³C (Carbon-13) | Incorporation of ¹³C-labeled amino acids during peptide synthesis or metabolic labeling.[1][2][] | Quantitative proteomics (e.g., SILAC), NMR spectroscopy, Mass spectrometry internal standards.[1][4][5] | High labeling efficiency, chemically identical to unlabeled counterpart, large mass shift potential.[2][] | Higher cost of ¹³C-labeled amino acids. | Variable, dependent on the number of labeled carbons. |

| ¹⁵N (Nitrogen-15) | Incorporation of ¹⁵N-labeled amino acids or ammonium salts during protein expression.[6][7] | NMR spectroscopy for protein structure and dynamics, Quantitative proteomics.[1][7] | Relatively inexpensive, simplifies NMR spectra.[7] | Smaller mass shift per atom compared to ¹³C, potential for metabolic scrambling.[][8] | 1 Da per ¹⁵N atom. |

| ¹⁸O (Oxygen-18) | Enzymatic incorporation of ¹⁸O from H₂¹⁸O into the C-terminus of peptides during proteolytic digestion.[9][10][11] | Quantitative proteomics, particularly for comparative analysis of different samples.[9][10][12] | Post-digestion labeling applicable to a wide range of samples, including tissues.[13] | Incomplete labeling and back-exchange can occur, requires careful pH control.[9] | +2 or +4 Da per peptide.[10] |

| ²H (Deuterium) | Incorporation of ²H-labeled amino acids or growth in ²H₂O-containing media.[14][15] | NMR spectroscopy for larger proteins, studying protein dynamics and hydrogen bonding.[14][16] | Simplifies complex NMR spectra by reducing the number of proton signals.[14] | Can affect chromatographic retention time, potential for isotope effects on protein structure and function.[17] | 1 Da per ²H atom. |

| SILAC | In vivo metabolic incorporation of "heavy" amino acids (e.g., ¹³C or ¹⁵N labeled) in cell culture.[4][18][19] | Quantitative proteomics to compare protein abundance between different cell populations.[4][19][20] | High accuracy and reproducibility as samples are mixed early in the workflow, minimizes experimental error.[19][20] | Limited to cell culture systems, requires complete incorporation of labeled amino acids.[19] | Dependent on the specific labeled amino acid used. |

Experimental Protocols and Methodologies

Detailed protocols are essential for the successful implementation of isotopic labeling experiments. Below are representative methodologies for ¹⁵N metabolic labeling and ¹⁸O enzymatic labeling.

Protocol 1: ¹⁵N Metabolic Labeling of Proteins in E. coli

This protocol is adapted for expressing ¹⁵N-labeled proteins for applications such as NMR spectroscopy.

Materials:

-

E. coli expression strain containing the plasmid for the protein of interest.

-

M9 minimal media.

-

¹⁵NH₄Cl (isotopic purity >99%).

-

Glucose (or ¹³C-glucose for dual labeling).

-

Standard antibiotics.

-

IPTG for induction.

Procedure:

-

Pre-culture: Inoculate a 5 mL starter culture of rich medium (e.g., LB) with a single colony of the transformed E. coli and grow to a high optical density (OD₆₀₀).

-

Adaptation Culture: Inoculate 100 mL of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source with the pre-culture. Grow overnight.

-

Main Culture: Inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl with the adaptation culture to an initial OD₆₀₀ of ~0.1.

-

Growth and Induction: Grow the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Harvesting: Continue to grow the culture for 3-5 hours post-induction. Harvest the cells by centrifugation.

-

Protein Purification: Purify the labeled protein using standard chromatography techniques.

Protocol 2: ¹⁸O Enzymatic Labeling of Peptides

This protocol describes the labeling of peptides with ¹⁸O for quantitative mass spectrometry.

Materials:

-

Protein extract.

-

Trypsin (mass spectrometry grade).

-

H₂¹⁸O (isotopic purity >95%).

-

Ammonium bicarbonate buffer (pH ~8).

-

Formic acid.

Procedure:

-

Protein Digestion: Denature, reduce, and alkylate the protein sample. Digest the proteins with trypsin in ammonium bicarbonate buffer overnight at 37°C.

-

Lyophilization: Lyophilize the digested peptide mixture to dryness.

-

¹⁸O Labeling: Resuspend the dried peptides in a solution of H₂¹⁸O containing trypsin and ammonium bicarbonate buffer. Incubate at 37°C for 18-24 hours. The parallel "light" sample is treated identically but with normal H₂¹⁶O.

-

Quenching the Reaction: Stop the labeling reaction by adding formic acid to lower the pH, which inactivates the trypsin.[9]

-

Sample Cleanup: Desalt the labeled peptide samples using C18 solid-phase extraction.

-

Mass Spectrometry Analysis: Combine the "light" and "heavy" labeled samples and analyze by LC-MS/MS.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate the key steps in the described isotopic labeling workflows.

Caption: Workflow for Stable Isotope Labeling by Amino acids in Cell Culture (SILAC).

Caption: Workflow for ¹⁸O Enzymatic Labeling for Quantitative Proteomics.

Signaling Pathway Analysis using Labeled Peptides

Isotopically labeled peptides are instrumental in studying signaling pathways by enabling the quantification of changes in protein expression or post-translational modifications in response to stimuli.

Caption: Generic MAPK signaling cascade leading to changes in gene expression.

This guide provides a foundational understanding of alternative isotopic labeling methods for peptides. The choice of the optimal labeling strategy will depend on the specific research question, sample type, and available instrumentation. By carefully considering the advantages and limitations of each method, researchers can enhance the precision and depth of their proteomic and structural analyses.

References

- 1. jpt.com [jpt.com]

- 2. Isotope-labeled peptides – ProteoGenix [us.proteogenix.science]

- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 7. protein-nmr.org.uk [protein-nmr.org.uk]

- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. 18O stable isotope labeling in MS-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proteolytic 18O-labeling strategies for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 14. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 15. Deuterium labelling in NMR structural analysis of larger proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 20. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to Labeled Valine Isotopes: A Comparative Analysis of Fmoc-Val-OH-1-¹³C and Other Variants

In the realms of proteomics, metabolomics, and drug development, stable isotope-labeled amino acids are indispensable tools for elucidating complex biological processes. Among these, labeled valine isotopes offer unique advantages for tracking protein synthesis, quantifying protein abundance, and probing protein structure. This guide provides an objective comparison of Fmoc-Val-OH-1-¹³C with other commonly used labeled valine isotopes, including uniformly ¹³C and/or ¹⁵N-labeled, and deuterated valine. We will delve into their respective applications, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal labeled valine for their specific experimental needs.

Overview of Labeled Valine Isotopes

Stable isotope labeling involves the substitution of an atom with its heavier, non-radioactive isotope. For valine, this is typically achieved with ¹³C, ¹⁵N, or ²H (deuterium). The choice of isotope and the position of the label within the amino acid are critical determinants of its application.

-

Fmoc-Val-OH-1-¹³C: This variant is positionally labeled with a single ¹³C atom at the carboxyl carbon. The Fmoc (9-fluorenylmethoxycarbonyl) group is a protecting group used in solid-phase peptide synthesis (SPPS). This specific labeling pattern is particularly advantageous for certain mass spectrometry-based applications where a minimal, defined mass shift is desired.

-

Uniformly Labeled Valine (e.g., Fmoc-Val-OH-¹³C₅,¹⁵N): In this form, all carbon atoms are replaced with ¹³C and the nitrogen atom with ¹⁵N. This results in a significant mass shift compared to the unlabeled counterpart, which is beneficial for clear separation in mass spectra, especially in complex protein mixtures.

-

Deuterated Valine (e.g., Fmoc-Val-OH-d₈): Here, hydrogen atoms are replaced with deuterium. Deuterated amino acids are often a more cost-effective option for metabolic labeling studies. However, they can sometimes introduce slight changes in chromatographic behavior and may have biological effects in some systems.

Comparative Analysis by Application

The optimal choice of a labeled valine isotope is dictated by the intended downstream application. Here, we compare the performance of different labeled valines in key research areas.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the primary role of the labeled valine is to be incorporated into a growing peptide chain. The chemical reactivity of an amino acid is not significantly altered by isotopic substitution[1]. Therefore, Fmoc-Val-OH-1-¹³C, uniformly labeled Fmoc-Val-OH, and deuterated Fmoc-Val-OH can all be used in standard Fmoc-based SPPS protocols with comparable efficiency. The primary consideration in SPPS is the purity of the Fmoc-amino acid, as impurities can lead to side reactions and truncated peptide products[2].

While the isotopic label itself does not typically cause side reactions, the inherent properties of the amino acid can. For instance, aggregation during synthesis can be a challenge with hydrophobic residues like valine. Standard SPPS protocols include steps to mitigate such issues[3][4].

Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics[5][6]. In SILAC, cells are grown in media containing either a "light" (unlabeled) or a "heavy" (labeled) essential amino acid. The choice of labeled amino acid is critical for accurate quantification.

For SILAC, uniformly labeled valine (e.g., ¹³C₅,¹⁵N) is generally preferred over positionally labeled valine like Fmoc-Val-OH-1-¹³C. The larger mass shift of the uniformly labeled valine (+6 Da for ¹³C₅,¹⁵N) provides better separation of the heavy and light peptide peaks in the mass spectrum, leading to more accurate quantification, especially for peptides with a high signal-to-noise ratio[5]. A single ¹³C label results in only a +1 Da shift, which can be more difficult to resolve from the natural isotopic distribution of the unlabeled peptide.

A potential concern with any metabolic labeling is metabolic scrambling , where the labeled amino acid is converted into other molecules, leading to the label appearing in other amino acids[7]. While valine can be catabolized, its carbon skeleton is less likely to be used for the synthesis of other amino acids compared to precursors like glucose or glutamine[8][9][10]. The metabolic fate of the carboxyl carbon in 1-¹³C-valine is such that it is less likely to be incorporated into other amino acids through transamination reactions compared to the carbon backbone of uniformly labeled valine.

Protein Synthesis Rate Determination

For the precise measurement of protein fractional synthesis rates (FSR), Fmoc-Val-OH-1-¹³C is a highly suitable choice[11][12]. This application often employs Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), a technique that offers high precision for measuring low isotopic enrichments[11][13]. The single, defined label in Fmoc-Val-OH-1-¹³C allows for straightforward and robust quantification of its incorporation into proteins over time.

NMR Spectroscopy

For protein structure and dynamics studies using Nuclear Magnetic Resonance (NMR) spectroscopy, uniformly labeled valine (¹³C₅,¹⁵N) is often used in conjunction with other uniformly labeled amino acids to achieve uniform labeling of the entire protein[14]. This allows for the use of a wide range of multidimensional NMR experiments for resonance assignment and structure determination.

Alternatively, selective labeling of specific positions, such as the methyl groups of valine, is a powerful strategy for simplifying complex NMR spectra of large proteins and for studying protein dynamics[15][16]. In these experiments, specific ¹³C-labeled precursors are used to achieve labeling of only the valine methyl groups.

Quantitative Data Summary

The following tables summarize the key characteristics and applications of the different labeled valine isotopes.

Table 1: Comparison of Labeled Valine Isotopes

| Feature | Fmoc-Val-OH-1-¹³C | Fmoc-Val-OH-¹³C₅,¹⁵N (Uniformly Labeled) | Fmoc-Val-OH-d₈ (Deuterated) |

| Primary Isotope(s) | ¹³C | ¹³C, ¹⁵N | ²H (Deuterium) |

| Mass Shift | +1 Da | +6 Da | +8 Da |

| Primary Application | Protein Fractional Synthesis Rate (FSR) Measurement | Quantitative Proteomics (SILAC), NMR Spectroscopy | Protein Kinetics Studies |

| Key Advantage | Precise for low enrichment measurements (GC-C-IRMS) | Large mass shift for clear MS separation | Cost-effective |

| Potential Limitation | Small mass shift for complex proteomics | Potential for metabolic scrambling of the carbon backbone | Potential for altered chromatographic behavior and biological effects |

Table 2: Application Suitability of Labeled Valine Isotopes

| Application | Fmoc-Val-OH-1-¹³C | Fmoc-Val-OH-¹³C₅,¹⁵N | Fmoc-Val-OH-d₈ |

| Solid-Phase Peptide Synthesis | Excellent | Excellent | Excellent |

| SILAC (Quantitative Proteomics) | Fair | Excellent | Good |

| Protein Synthesis Rate (FSR) | Excellent | Good | Good |

| NMR (Uniform Labeling) | Not Suitable | Excellent | Not Suitable (as primary label) |

| NMR (Selective Labeling) | Not Suitable | Good (as part of a broader scheme) | Not Suitable (as primary label) |

Experimental Protocols

General Protocol for Fmoc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for incorporating a labeled Fmoc-Val-OH derivative into a growing peptide chain on a solid support. The chemical reactivity of isotopically labeled valine is identical to its unlabeled counterpart[1].

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 5-10 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc group.

-

Coupling of Labeled Fmoc-Val-OH:

-

In a separate vessel, pre-activate 3-5 equivalents of the labeled Fmoc-Val-OH with a coupling reagent (e.g., HBTU) and a base (e.g., N,N-Diisopropylethylamine - DIPEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

-

Washing: Wash the resin extensively with DMF, Dichloromethane (DCM), and Methanol (MeOH) to remove unreacted reagents and byproducts.

-

Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a successful coupling.

General Protocol for SILAC-based Quantitative Proteomics

This protocol describes a typical workflow for a SILAC experiment.

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "light" population, use a standard cell culture medium.

-

For the "heavy" population, use a SILAC medium that is identical to the standard medium but with the unlabeled valine replaced by the desired labeled valine isotope (e.g., Fmoc-Val-OH-¹³C₅,¹⁵N).

-

Culture the cells for at least five cell divisions to ensure near-complete incorporation of the labeled amino acid.

-

-

Experimental Treatment: Apply the experimental treatment to one cell population while the other serves as a control.

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations separately.

-

Protein Quantification and Mixing: Quantify the total protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" populations.

-

Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "heavy" and "light" forms of each peptide. The ratio of the peak intensities corresponds to the relative abundance of the protein in the two cell populations.

Visualizing Workflows and Concepts

To further clarify the concepts discussed, the following diagrams illustrate key processes.

Caption: A simplified workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: A simplified schematic of valine metabolism, indicating its incorporation into proteins and entry into catabolic pathways.

Caption: A decision tree to guide the selection of the appropriate labeled valine isotope based on the experimental goal.

Conclusion

The selection of a labeled valine isotope is a critical decision that can significantly impact the outcome of an experiment. While Fmoc-Val-OH-1-¹³C is a highly specialized and effective tool for the precise measurement of protein synthesis rates, uniformly labeled valine offers distinct advantages for quantitative proteomics and NMR-based structural biology due to its larger mass shift and the ability to probe multiple atomic positions. Deuterated valine presents a cost-effective alternative for certain applications, though potential biological and analytical effects should be considered. By understanding the unique properties and optimal applications of each labeled valine variant, researchers can make informed decisions to achieve their scientific objectives with greater accuracy and efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chempep.com [chempep.com]

- 6. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Exploring Valine Metabolism in Astrocytic and Liver Cells: Lesson from Clinical Observation in TBI Patients for Nutritional Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 10. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of delta13C values of valine in protein hydrolysate by gas chromatography-combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Comparative Purity Analysis of Commercially Available Fmoc-Val-OH-1-¹³C

For researchers, scientists, and professionals in drug development, the purity of isotopically labeled amino acids is paramount for the successful synthesis of peptides and subsequent analytical studies. This guide provides an objective comparison of the purity of commercially available N-(9-Fluorenylmethoxycarbonyl)-L-valine-1-¹³C (Fmoc-Val-OH-1-¹³C), a critical building block in solid-phase peptide synthesis. This analysis is supported by a detailed experimental protocol for independent verification.

Commercial Supplier Purity Overview

A review of commercially available Fmoc-Val-OH-1-¹³C from prominent suppliers reveals variations in stated purity levels. The data, summarized in the table below, highlights the importance of considering both chemical and isotopic purity for specific research applications.